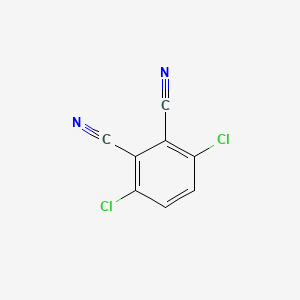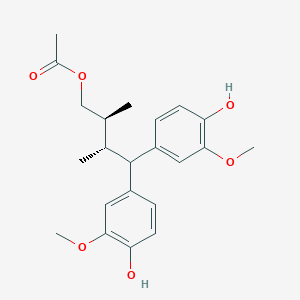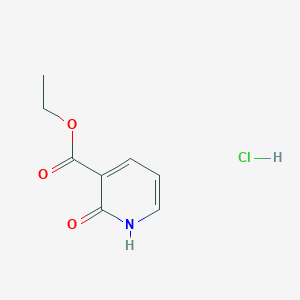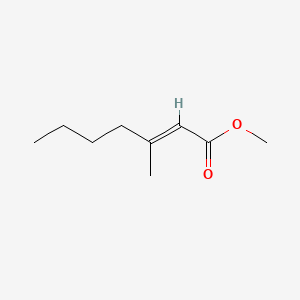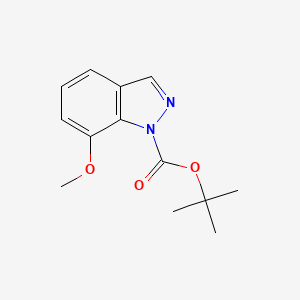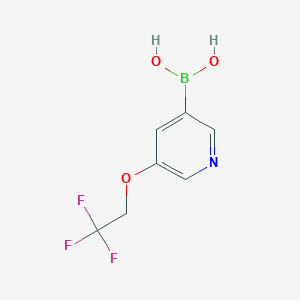
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid typically involves the introduction of the trifluoroethoxy group to the pyridine ring, followed by the formation of the boronic acid moiety. One common synthetic route includes the reaction of 3-bromopyridine with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy-pyridine intermediate. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the final product .
Chemical Reactions Analysis
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the design of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of potential drug candidates targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid can be compared with other boronic acid derivatives and trifluoroethoxy-substituted compounds. Similar compounds include:
(4-(2,2,2-Trifluoroethoxy)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-(2,2,2-Trifluoroethoxy)pyridin-2-yl)boronic acid: Similar structure but with the trifluoroethoxy group at a different position on the pyridine ring.
(5-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid: Similar structure but with the boronic acid moiety at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C7H7BF3NO3 |
|---|---|
Molecular Weight |
220.94 g/mol |
IUPAC Name |
[5-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-5(8(13)14)2-12-3-6/h1-3,13-14H,4H2 |
InChI Key |
QCHZDFUJSFGGJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


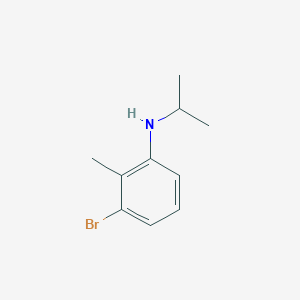
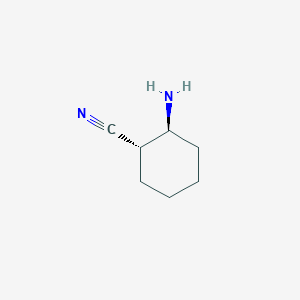
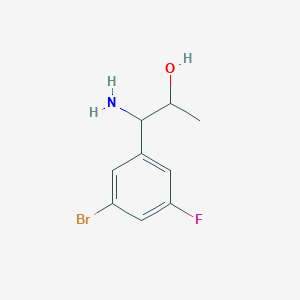
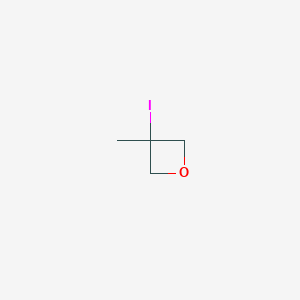
![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

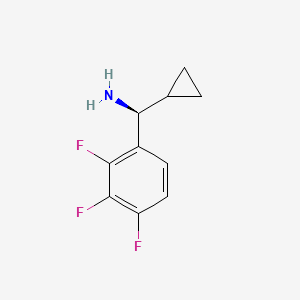
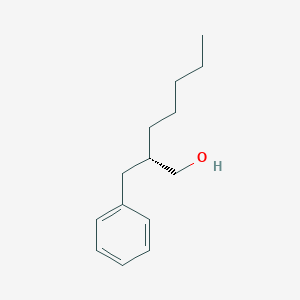
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
